Cas no 1448135-87-2 (2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-ylacetamide)

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-ylacetamide structure
1448135-87-2 structure
商品名:2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-ylacetamide
CAS番号:1448135-87-2
MF:C20H19N3O4
メガワット:365.382564783096
CID:6125375
PubChem ID:71806595

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-ylacetamide 化学的及び物理的性質

名前と識別子

    • 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-ylacetamide
    • 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide
    • 1448135-87-2
    • 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide
    • F6436-1436
    • AKOS024559345
    • 2-(3,5-dimethylisoxazol-4-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide
    • インチ: 1S/C20H19N3O4/c1-12-16(13(2)27-22-12)11-19(24)21-15-6-5-14-7-8-23(17(14)10-15)20(25)18-4-3-9-26-18/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,24)
    • InChIKey: SLKKWFVGZAPWEZ-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC2=C(C=C1)CCN2C(C1=CC=CO1)=O)(=O)CC1=C(C)ON=C1C

計算された属性

  • せいみつぶんしりょう: 365.13755610g/mol
  • どういたいしつりょう: 365.13755610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 571
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 88.6Ų

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-ylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6436-1436-20μmol
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide
1448135-87-2
20μmol
$79.0 2023-09-09
Life Chemicals
F6436-1436-25mg
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide
1448135-87-2
25mg
$109.0 2023-09-09
Life Chemicals
F6436-1436-5mg
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide
1448135-87-2
5mg
$69.0 2023-09-09
Life Chemicals
F6436-1436-2μmol
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide
1448135-87-2
2μmol
$57.0 2023-09-09
Life Chemicals
F6436-1436-3mg
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide
1448135-87-2
3mg
$63.0 2023-09-09
Life Chemicals
F6436-1436-15mg
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide
1448135-87-2
15mg
$89.0 2023-09-09
Life Chemicals
F6436-1436-75mg
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide
1448135-87-2
75mg
$208.0 2023-09-09
Life Chemicals
F6436-1436-2mg
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide
1448135-87-2
2mg
$59.0 2023-09-09
Life Chemicals
F6436-1436-10μmol
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide
1448135-87-2
10μmol
$69.0 2023-09-09
Life Chemicals
F6436-1436-20mg
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide
1448135-87-2
20mg
$99.0 2023-09-09

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-ylacetamide 関連文献

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-ylacetamideに関する追加情報

Introduction to 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-ylacetamide (CAS No. 1448135-87-2)

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-ylacetamide, identified by its CAS number 1448135-87-2, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The structural composition of this compound includes a 3,5-dimethyl-1,2-oxazole moiety linked to an N-(furan-2-carbonyl) group, which is further connected to a 2,3-dihydro-1H-indol scaffold. Such a configuration suggests a high degree of molecular complexity and versatility, making it a promising candidate for further exploration in synthetic chemistry and biological activity studies.

In recent years, the pharmaceutical industry has witnessed a surge in the development of heterocyclic compounds due to their diverse biological activities and favorable pharmacokinetic properties. The oxazole and indole moieties present in this compound are particularly noteworthy, as they are well-documented for their roles in various pharmacological mechanisms. Specifically, oxazoles have been implicated in antimicrobial, anti-inflammatory, and anticonvulsant activities, while indoles are renowned for their involvement in processes such as neurotransmission and cancer inhibition. The combination of these motifs in 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-1-(furan-2-carbonyl)-2,3-dihydro-1H-indol may endow the compound with multifaceted therapeutic potential.

Recent studies have highlighted the importance of functionalizing heterocyclic frameworks to enhance biological activity. The presence of the furan moiety in this compound adds another layer of complexity, potentially influencing its interactions with biological targets. Furan derivatives are known for their role in various therapeutic areas, including antifungal and antiviral treatments. The N-(furan-2-carbonyl) group specifically may contribute to the compound's ability to modulate enzyme activity or interact with specific binding sites on proteins. This structural feature underscores the compound's potential as a scaffold for drug development.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The incorporation of the 3,5-dimethyl substituents into the oxazole ring introduces steric hindrance, which can influence the compound's solubility and bioavailability. Additionally, the acetylamide functionality at the indole ring may serve as a point of interaction with biological targets, further enhancing its pharmacological relevance. The synthesis strategy employed must be optimized to minimize side reactions and maximize the formation of the desired product.

From a computational chemistry perspective, molecular modeling studies can provide valuable insights into the interactions between this compound and potential biological targets. Techniques such as docking simulations can help predict binding affinities and identify key residues involved in receptor-ligand interactions. These studies are crucial for understanding how the structural features of 2-(3,5-dimethyl) affect its biological activity and for guiding future modifications to improve efficacy.

The pharmacological profile of this compound is yet to be fully elucidated through preclinical studies. However, preliminary data suggest that it may exhibit inhibitory effects on certain enzymes or receptors implicated in diseases such as cancer and inflammation. The unique combination of heterocyclic moieties makes it an attractive candidate for further investigation into its mechanism of action. Additionally, its structural complexity provides opportunities for derivatization to explore new pharmacophores and enhance therapeutic outcomes.

In conclusion,2-(3,5-dimethyl) represents a promising entity in pharmaceutical research due to its intricate structure and potential biological activities. The presence of key motifs such as oxazole, indole, and furan offers a rich foundation for further exploration into its pharmacological properties. As synthetic methodologies continue to advance,1448135 will likely serve as a valuable scaffold for developing novel therapeutic agents with significant clinical implications.

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